CAS 22819-08-5 as Key Intermediate Enables Superior p38α MAP Kinase Inhibition vs. Clinical Standard SB 203580
The target compound serves as the essential 5-(phenoxymethyl) core from which derivative 5b (N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide) is synthesized via thioether linkage formation. Compound 5b demonstrated superior p38α MAP kinase inhibitory potency (IC50 = 0.031 ± 0.14 µM) compared to the standard clinical inhibitor SB 203580 (IC50 = 0.043 ± 0.14 µM), representing a 28% improvement in potency [1]. This derivative also exhibited 84.43% edema inhibition in the carrageenan-induced rat paw edema model with improved gastrointestinal safety profile versus conventional NSAIDs. The structure-activity relationship confirms that the 5-(phenoxymethyl) moiety in CAS 22819-08-5 contributes directly to hinge region binding interactions with MET 109 [1].
| Evidence Dimension | p38α MAP kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Derivative 5b from CAS 22819-08-5 core: IC50 = 0.031 ± 0.14 µM |
| Comparator Or Baseline | SB 203580 (standard p38α inhibitor): IC50 = 0.043 ± 0.14 µM |
| Quantified Difference | 28% more potent (0.031 vs 0.043 µM) |
| Conditions | In vitro p38α MAP kinase enzyme inhibition assay; molecular docking showing MET 109 hinge interaction |
Why This Matters
The 28% potency advantage of derivatives built from CAS 22819-08-5 over the established clinical benchmark SB 203580 validates this building block as enabling next-generation p38α MAP kinase inhibitors with tangible therapeutic margin improvements.
- [1] Tariq S, Alam O, Amir M. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. Bioorg Chem. 2018;81:630-641. View Source
